molecular formula C8H8N2O4 B12900652 [3,3'-Bipyrrolidine]-2,2',5,5'-tetrone CAS No. 6536-86-3

[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone

Cat. No.: B12900652
CAS No.: 6536-86-3
M. Wt: 196.16 g/mol
InChI Key: VLAMXEZNXPFVMA-UHFFFAOYSA-N
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Description

[3,3’-Bipyrrolidine]-2,2’,5,5’-tetraone is a complex organic compound characterized by its unique structure consisting of two pyrrolidine rings connected by a bipyrrolidine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-bipyrrolidine]-2,2’,5,5’-tetraone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired compound. For instance, the use of palladium catalysts and organic solvents like dichloromethane can be crucial in achieving high yields.

Industrial Production Methods

Industrial production of [3,3’-bipyrrolidine]-2,2’,5,5’-tetraone may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reactors are employed to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[3,3’-Bipyrrolidine]-2,2’,5,5’-tetraone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3,3’-bipyrrolidine]-2,2’,5,5’-tetraone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug development and therapeutic applications.

Medicine

In medicine, [3,3’-bipyrrolidine]-2,2’,5,5’-tetraone is explored for its pharmacological properties. It may serve as a lead compound for developing new medications targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [3,3’-bipyrrolidine]-2,2’,5,5’-tetraone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A ligand commonly used in coordination chemistry.

    1,10-Phenanthroline: Another ligand with applications in supramolecular chemistry.

Uniqueness

[3,3’-Bipyrrolidine]-2,2’,5,5’-tetraone is unique due to its bipyrrolidine linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.

Properties

CAS No.

6536-86-3

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

3-(2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C8H8N2O4/c11-5-1-3(7(13)9-5)4-2-6(12)10-8(4)14/h3-4H,1-2H2,(H,9,11,13)(H,10,12,14)

InChI Key

VLAMXEZNXPFVMA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)C2CC(=O)NC2=O

Origin of Product

United States

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